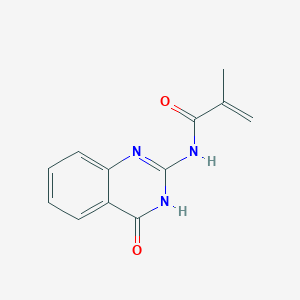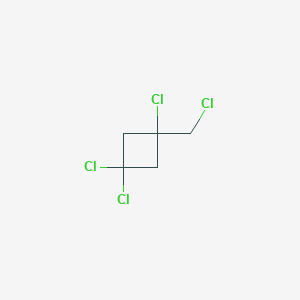
1,1,3-Trichloro-3-(chloromethyl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Trichloro-3-(chloromethyl)cyclobutane is a chlorinated cycloalkane compound. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of three chlorine atoms and a chloromethyl group attached to a cyclobutane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trichloro-3-(chloromethyl)cyclobutane typically involves the chlorination of cyclobutane derivatives. One common method is the free radical chlorination of cyclobutane in the presence of chlorine gas and ultraviolet light. The reaction conditions include:
Temperature: Room temperature or slightly elevated temperatures.
Catalyst: Ultraviolet light to initiate the free radical mechanism.
Reagents: Chlorine gas.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where cyclobutane is exposed to chlorine gas under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.
化学反应分析
Types of Reactions
1,1,3-Trichloro-3-(chloromethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Elimination: Strong bases like sodium ethoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of cyclobutane derivatives with different functional groups.
Elimination: Formation of cyclobutene.
Oxidation: Formation of cyclobutanone or cyclobutanol.
科学研究应用
1,1,3-Trichloro-3-(chloromethyl)cyclobutane has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1,3-Trichloro-3-(chloromethyl)cyclobutane involves its interaction with molecular targets through its chlorinated functional groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include:
Alkylation of DNA: Leading to potential mutagenic effects.
Interaction with Enzymes: Inhibiting or modifying enzyme activity.
相似化合物的比较
Similar Compounds
- 1,1,2-Trichloro-3-(chloromethyl)cyclobutane
- 1,1,3-Trichloro-2-(chloromethyl)cyclobutane
- 1,2,3-Trichloro-3-(chloromethyl)cyclobutane
Uniqueness
1,1,3-Trichloro-3-(chloromethyl)cyclobutane is unique due to its specific arrangement of chlorine atoms and the chloromethyl group on the cyclobutane ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
116453-94-2 |
|---|---|
分子式 |
C5H6Cl4 |
分子量 |
207.9 g/mol |
IUPAC 名称 |
1,1,3-trichloro-3-(chloromethyl)cyclobutane |
InChI |
InChI=1S/C5H6Cl4/c6-3-4(7)1-5(8,9)2-4/h1-3H2 |
InChI 键 |
OUPNVCMPYWNLKT-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(Cl)Cl)(CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-lambda~5~-arsane](/img/structure/B14307048.png)
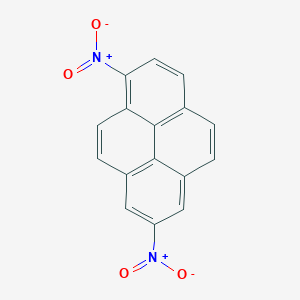
![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)
phosphanium bromide](/img/structure/B14307084.png)

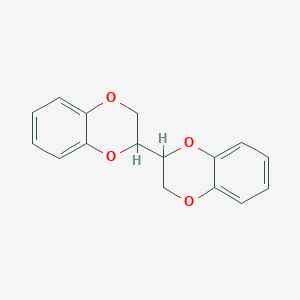

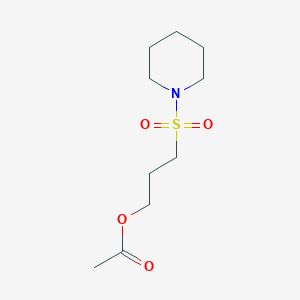
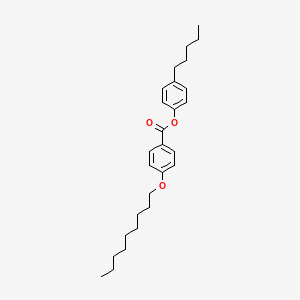
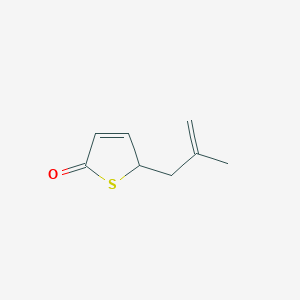
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
